molecular formula C7H6BrF2NO2S B6182335 ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate CAS No. 2731014-31-4

ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate

Cat. No. B6182335
CAS RN: 2731014-31-4
M. Wt: 286.1
InChI Key:
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Description

Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate, also known as DBTFA, is a synthetic compound that has been used extensively in research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 93-94°C, and a molecular weight of 263.07 g/mol. DBTFA is a versatile, inexpensive, and stable compound that can be used in a variety of applications, including synthesis, analysis, and drug development.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate is not fully understood, but it is believed to involve the formation of a bromoacetate ester. This ester can then react with other molecules to form various products, depending on the reaction conditions.
Biochemical and Physiological Effects
ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes and acetylcholinesterase. It has also been shown to inhibit the growth of certain cancer cell lines, as well as to have anti-inflammatory and anti-microbial effects.

Advantages and Limitations for Lab Experiments

Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate has a number of advantages for lab experiments. It is inexpensive and stable, and can be used in a variety of applications. It is also non-toxic and has a low environmental impact. However, it is not suitable for use in high-temperature reactions, as it can decompose at temperatures above 100°C.

Future Directions

In the future, ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate could be used in the development of new drugs and therapies. It could also be used to develop new catalysts and reagents for organic synthesis. Additionally, it could be used to improve the accuracy and sensitivity of analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. Finally, it could be used to study the effects of various compounds on biochemical and physiological processes.

Synthesis Methods

Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate can be synthesized using a variety of methods. One of the most common methods is the reaction of ethyl 2-bromo-1,3-thiazol-4-yl-2,2-difluoroacetate with an acid in an aqueous solution. This reaction produces a salt of the ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate, which can then be purified and used in laboratory experiments.

Scientific Research Applications

Ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate is widely used in scientific research applications due to its versatility and stability. It can be used in organic synthesis, as a reagent for the synthesis of other compounds, and as a catalyst for a variety of reactions. In addition, it can be used as a ligand in coordination chemistry, and as a reagent in the analysis of organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate involves the reaction of ethyl 2,2-difluoroacetate with 2-bromo-1,3-thiazole-4-carboxylic acid followed by esterification.", "Starting Materials": [ "Ethyl 2,2-difluoroacetate", "2-bromo-1,3-thiazole-4-carboxylic acid", "Diisopropylcarbodiimide (DIC)", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Methanol (MeOH)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Brine" ], "Reaction": [ "Step 1: In a dry round-bottom flask, add ethyl 2,2-difluoroacetate, 2-bromo-1,3-thiazole-4-carboxylic acid, DIC, and DMF. Stir the mixture at room temperature for 2 hours.", "Step 2: Add TEA to the mixture and stir for an additional 30 minutes.", "Step 3: Pour the mixture into a separatory funnel and extract with EtOAc. Wash the organic layer with water and brine, then dry over Na2SO4.", "Step 4: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography using EtOAc/hexanes as the eluent.", "Step 5: In a separate flask, dissolve the purified product in MeOH and add NaHCO3. Stir the mixture at room temperature for 1 hour.", "Step 6: Extract the mixture with EtOAc and wash the organic layer with water and brine. Dry over Na2SO4.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the final product, ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate." ] }

CAS RN

2731014-31-4

Molecular Formula

C7H6BrF2NO2S

Molecular Weight

286.1

Purity

95

Origin of Product

United States

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